molecular formula C8H15NO2 B15252799 1-(1-Aminocyclobutyl)-3-methoxypropan-2-one

1-(1-Aminocyclobutyl)-3-methoxypropan-2-one

Cat. No.: B15252799
M. Wt: 157.21 g/mol
InChI Key: NXEACEBAYDOUMC-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)-3-methoxypropan-2-one is an organic compound that features a cyclobutyl ring attached to an amino group and a methoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclobutyl)-3-methoxypropan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclobutyl)-3-methoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclobutyl)-3-methoxypropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclobutyl)-3-methoxypropan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclobutyl)-3-methoxypropan-2-one is unique due to its specific combination of functional groups and the presence of a cyclobutyl ring

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-3-methoxypropan-2-one

InChI

InChI=1S/C8H15NO2/c1-11-6-7(10)5-8(9)3-2-4-8/h2-6,9H2,1H3

InChI Key

NXEACEBAYDOUMC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CC1(CCC1)N

Origin of Product

United States

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